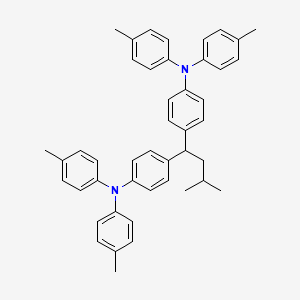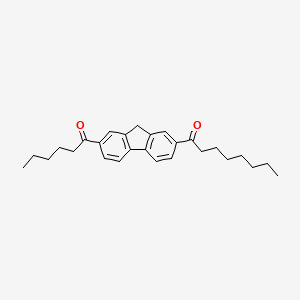
N-(2-Hydroxyphenyl)-N'-(4-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a hydroxyphenyl group and a nitrophenyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 2-hydroxyaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
2-Hydroxyaniline+4-Nitrophenyl isocyanate→N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of N-(2-Hydroxyphenyl)-N’-(4-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for potential pharmacological activities.
Industry: Possible use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific enzymes or receptors, altering their activity. The hydroxy and nitro groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyphenyl)-N’-(4-aminophenyl)urea: Similar structure but with an amine group instead of a nitro group.
N-(2-Hydroxyphenyl)-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-(2-Hydroxyphenyl)-N’-(4-nitrophenyl)urea is unique due to the presence of both hydroxy and nitro groups, which can impart distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
61601-12-5 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C13H11N3O4/c17-12-4-2-1-3-11(12)15-13(18)14-9-5-7-10(8-6-9)16(19)20/h1-8,17H,(H2,14,15,18) |
InChI Key |
GVUSRYHMOGDOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Morpholine, 4-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14579674.png)
![4-Methyl-1-{[3-(propan-2-yl)phenyl]methyl}quinolin-2(1H)-one](/img/structure/B14579680.png)

![7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid](/img/structure/B14579698.png)

![Methyl 2-[acetyl(phenyl)amino]benzoate](/img/structure/B14579707.png)

![2,2'-[Oxydi(4,1-phenylene)]bis(5-methyl-1,3-dioxane-5-carboxylic acid)](/img/structure/B14579734.png)

